molecular formula C13H19ClN2O3 B7024756 N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine

N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine

Cat. No.: B7024756
M. Wt: 286.75 g/mol
InChI Key: KBQQVAYYAOWBJJ-UHFFFAOYSA-N
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Description

N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine is an organic compound that features a pyridine ring substituted with a chlorine atom and a methylene group, which is further connected to a dimethoxyoxane ring

Properties

IUPAC Name

N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3/c1-17-13(18-2)4-6-19-9-12(13)16-7-10-3-5-15-8-11(10)14/h3,5,8,12,16H,4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQQVAYYAOWBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1NCC2=C(C=NC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and 4,4-dimethoxyoxane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.

    Catalysts and Reagents: Common catalysts include palladium on carbon (Pd/C) and reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]methylamine
  • 2-chloro-5-(methylaminomethyl)pyridine

Uniqueness

N-[(3-chloropyridin-4-yl)methyl]-4,4-dimethoxyoxan-3-amine is unique due to the presence of the dimethoxyoxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications.

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